molecular formula C8H14ClF2N B13460007 (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride CAS No. 2913229-33-9

(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B13460007
CAS No.: 2913229-33-9
M. Wt: 197.65 g/mol
InChI Key: KBTGMCQPPRWRED-FYZOBXCZSA-N
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Description

(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The introduction of fluorine atoms is usually achieved through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands. The choice of solvents, catalysts, and purification methods are also critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the nitrogen atom in the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce difluoro alcohols or amines.

Scientific Research Applications

(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The spirocyclic structure may also contribute to its stability and resistance to metabolic degradation, thereby prolonging its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: The free base form without the hydrochloride salt.

    2,2-difluoro-6-azaspiro[3.4]octane: A similar compound lacking the methyl group.

    7-methyl-6-azaspiro[3.4]octane: A compound without the fluorine atoms.

Uniqueness

(7R)-2,2-difluoro-7-methyl-6-azaspiro[34]octane hydrochloride is unique due to the combination of its spirocyclic structure, the presence of fluorine atoms, and the hydrochloride salt form

Properties

CAS No.

2913229-33-9

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c1-6-2-7(5-11-6)3-8(9,10)4-7;/h6,11H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

KBTGMCQPPRWRED-FYZOBXCZSA-N

Isomeric SMILES

C[C@@H]1CC2(CC(C2)(F)F)CN1.Cl

Canonical SMILES

CC1CC2(CC(C2)(F)F)CN1.Cl

Origin of Product

United States

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